
Deruxtecan
Übersicht
Beschreibung
Deruxtecan ist eine chemische Verbindung und ein Derivat von Exatecan, das als Topoisomerase-I-Inhibitor wirkt . Es wird häufig in Antikörper-Wirkstoff-Konjugaten, wie z. B. Trastuzumab this compound, zur Behandlung verschiedener Krebsarten eingesetzt, darunter Brustkrebs und Magen- oder Ösophago-Karzinom .
Vorbereitungsmethoden
Deruxtecan wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung eines Derivats von DX-8951 (DXd) mit einem Maleimid-GGFG-Peptidlinker beinhalten . Die Herstellung beinhaltet die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO), Polyethylenglykol (PEG300) und Tween 80 . Die industrielle Produktion von this compound umfasst Rekonstitutions- und Verdünnungsprozesse, die sicherstellen, dass die Verbindung unter sterilen Bedingungen hergestellt wird .
Analyse Chemischer Reaktionen
Deruxtecan durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Lösungsmittel wie DMSO und PEG300 . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Exatecan, die dann an monoklonale Antikörper gekoppelt werden, um Antikörper-Wirkstoff-Konjugate zu bilden .
Wissenschaftliche Forschungsanwendungen
Key Applications
-
HER2-Positive Breast Cancer
- Efficacy : Trastuzumab deruxtecan has shown remarkable efficacy in patients with HER2-positive metastatic breast cancer who have previously been treated with other therapies. In the DESTINY-Breast01 trial, the overall response rate was 62%, with a median overall survival of 29.1 months .
- Real-World Evidence : A multicenter retrospective analysis confirmed its effectiveness in a real-world setting, reinforcing its role in clinical practice for managing HER2-positive metastatic breast cancer .
-
HER2-Low Breast Cancer
- Clinical Trials : The DESTINY-Breast04 trial demonstrated that trastuzumab this compound significantly improved progression-free survival in patients with HER2-low metastatic breast cancer compared to standard chemotherapy, marking a significant advancement in treatment options for this subgroup .
- Survival Outcomes : Patients treated with T-DXd lived nearly twice as long without disease progression compared to those receiving traditional treatments .
-
Other Solid Tumors
- Pancreatic and Non-Small Cell Lung Cancer : The compound is being evaluated for its effectiveness in treating other HER2-expressing tumors, including pancreatic and non-small cell lung cancers. In the DESTINY-PanTumor02 trial, T-DXd showed a 37.1% overall response rate across various tumor types including endometrial and biliary tract cancers .
- Tumor-Agnostic Potential : The results indicate that trastuzumab this compound may serve as a tumor-agnostic therapy for patients with HER2-expressing solid tumors, expanding its potential applications beyond breast cancer .
Safety Profile
The safety of trastuzumab this compound has been extensively studied. While drug-related adverse events are common, serious complications such as interstitial lung disease have been reported in about 10% of cases . However, the overall safety profile remains consistent with expectations for targeted therapies.
Data Summary
Study/Trial | Population | Overall Response Rate | Median Overall Survival | Adverse Events |
---|---|---|---|---|
DESTINY-Breast01 | HER2-positive metastatic breast cancer | 62% | 29.1 months | 53.8% grade ≥3 adverse events |
DESTINY-Breast04 | HER2-low metastatic breast cancer | Not specified | Improved vs chemotherapy | Similar safety profile |
DESTINY-PanTumor02 | Various HER2-expressing solid tumors | 37.1% | 13.4 months | 40.8% grade ≥3 adverse events |
Wirkmechanismus
Deruxtecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication . The compound is linked to a monoclonal antibody that targets specific cancer cells, such as those expressing the HER2 receptor . Upon binding to the target cells, the antibody-drug conjugate is internalized, and this compound is released inside the cells. The released this compound causes DNA damage and cell death, leading to the destruction of targeted tumor cells and neighboring cells in the tumor microenvironment .
Vergleich Mit ähnlichen Verbindungen
Deruxtecan wird häufig mit anderen Topoisomerase-I-Inhibitoren und Antikörper-Wirkstoff-Konjugaten verglichen. Ähnliche Verbindungen umfassen Trastuzumab Emtansin und andere Exatecan-Derivate . Im Vergleich zu diesen Verbindungen hat this compound eine überlegene Wirksamkeit bei der Verbesserung des progressionsfreien Überlebens und des Gesamtüberlebens bei Patienten mit HER2-positivem metastasiertem Brustkrebs gezeigt . Sein einzigartiger Wirkmechanismus und seine Fähigkeit, spezifische Krebszellen anzugreifen, machen ihn zu einer wertvollen Ergänzung des Arsenals an Krebstherapien .
Biologische Aktivität
Deruxtecan, specifically trastuzumab this compound (T-DXd), is an innovative antibody-drug conjugate (ADC) that has garnered attention for its significant biological activity against HER2-expressing tumors. This article delves into its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.
Overview of Trastuzumab this compound
Trastuzumab this compound combines a monoclonal antibody targeting HER2 with a potent cytotoxic agent, DXd (a topoisomerase I inhibitor). The drug is designed to deliver the cytotoxic payload directly to HER2-positive cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
The mechanism of action of T-DXd involves:
- Binding to HER2 : The antibody component binds specifically to HER2 receptors on tumor cells.
- Internalization : Upon binding, the ADC is internalized into the cell.
- Payload Release : Once inside, the linker is cleaved, releasing the DXd payload, which induces DNA damage and ultimately leads to cell apoptosis.
Case Studies and Trials
-
DESTINY-Breast03 Trial :
- This pivotal trial compared T-DXd with T-DM1 in patients with HER2-positive breast cancer previously treated with trastuzumab and taxanes.
- Results : T-DXd demonstrated a progression-free survival (PFS) benefit with a hazard ratio of 0.28 (95% CI: 0.22–0.37) compared to T-DM1, indicating superior efficacy in this patient population .
- Phase 2 TUXEDO-1 Trial :
- DESTINY-Lung02 Trial :
Safety Profile
While T-DXd has shown significant efficacy, it is associated with specific adverse effects:
- Interstitial Lung Disease (ILD) : A notable concern, with grade 3 or higher ILD occurring in about 6.6% of patients .
- Management Strategies : Guidelines recommend permanent discontinuation for severe ILD cases and careful monitoring during treatment.
Research Findings and Emerging Data
Recent studies have explored various aspects of T-DXd's biological activity:
- Immune Microenvironment Modulation : A study indicated that T-DXd might modulate the immune microenvironment by decreasing PD-L1 expression in tumor cells, which could enhance anti-tumor immunity .
- Resistance Mechanisms : Ongoing research aims to uncover mechanisms underlying resistance to T-DXd, focusing on HER2 expression levels and tumor microenvironment factors .
Summary of Clinical Trials
Trial Name | Cancer Type | Treatment Regimen | Key Findings |
---|---|---|---|
DESTINY-Breast03 | HER2-positive breast cancer | T-DXd vs. T-DM1 | PFS HR = 0.28; superior efficacy |
TUXEDO-1 | HER2-positive breast cancer | T-DXd (5.4 mg/kg) | Promising intracranial response rates |
DESTINY-Lung02 | NSCLC with HER2 mutations | T-DXd (5.4 or 6.4 mg/kg) | Overall response rates of 49% and 56% |
Eigenschaften
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSCLIZKHLNSG-MCZRLCSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56FN9O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-13-7 | |
Record name | Deruxtecan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DERUXTECAN PYRROLE-2,5-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.